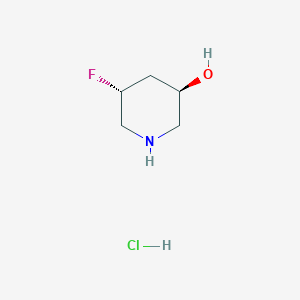

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Description

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.68 g/mol . The compound features a six-membered piperidine ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 3-position, both in the (R,R)-stereochemical configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(3R,5R)-5-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBDNDYFMTBHH-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418593-37-8 | |

| Record name | (3R,5R)-5-fluoropiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method starts with the preparation of a suitable piperidine precursor, followed by selective fluorination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-fluoropiperidin-3-one.

Reduction: Formation of piperidin-3-ol or de-fluorinated piperidine derivatives.

Substitution: Formation of azido or thiol-substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall effect on molecular pathways.

Comparison with Similar Compounds

Substituent Variations in Piperidine and Pyrrolidine Derivatives

The table below compares (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride with analogous compounds differing in substituents, ring size, or stereochemistry:

Key Structural and Functional Differences

Ring Size and Conformational Flexibility

- Piperidine vs. Pyrrolidine : Piperidine (6-membered) derivatives exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs. This impacts binding to biological targets, as seen in (3R,5R)-5-Fluoropiperidin-3-ol HCl (piperidine) versus (3R,5R)-5-Methylpyrrolidin-3-ol HCl (pyrrolidine). The latter’s smaller ring may limit its use in bulky receptor pockets .

Substituent Effects

- Fluorine (F) vs. Trifluoromethyl (CF₃) : The CF₃ group in (3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl increases lipophilicity and steric bulk compared to F in the parent compound. This enhances membrane permeability but may reduce aqueous solubility .

- Hydroxymethyl (CH₂OH) : The hydroxymethyl group in (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl introduces an additional hydrogen-bonding site, improving solubility and enabling conjugation in prodrug design .

Stereochemistry and Positional Isomerism

- The stereochemistry of substituents critically affects biological activity. For example, (3R,5R)-5-Fluoropiperidin-3-ol HCl and (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl differ in hydroxyl and fluorine positions, leading to distinct interactions with enzymes or receptors .

Research Findings and Trends

- Synthetic Accessibility : Fluorinated piperidines like (3R,5R)-5-Fluoropiperidin-3-ol HCl are synthesized via asymmetric catalysis or chiral resolution, whereas trifluoromethylated analogs require specialized fluorination protocols .

- Thermodynamic Stability : Piperidine derivatives generally exhibit higher thermal stability than pyrrolidines due to reduced ring strain.

- Toxicity Profiles : Fluorine substitution often reduces toxicity compared to chlorine or bromine analogs, making it preferable in lead optimization .

Biological Activity

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the 5-position of the piperidine ring, which can significantly influence its chemical and biological properties. The presence of fluorine often enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. The fluorine substituent can enhance binding affinity and specificity toward these targets, potentially leading to modulation of biological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds related to (3R,5R)-5-Fluoropiperidin-3-ol exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| RKO | 60.70 | Cytotoxic |

| PC-3 | 49.79 | Cytotoxic |

| HeLa | 78.72 | Cytotoxic |

These findings indicate that the compound may be effective in targeting specific types of cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Research indicates that similar piperidine derivatives possess activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of (3R,5R)-5-Fluoropiperidin-3-ol against several human tumor cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 49.79 µM to 78.72 µM across different cell lines .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial activity of fluorinated piperidines, including this compound. The study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential utility in treating bacterial infections.

Q & A

Q. What synthetic strategies ensure high stereochemical fidelity for (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride?

- Methodological Answer: Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to control the (3R,5R) configuration. For example, chiral pool synthesis starting from enantiopure precursors (e.g., (3R,5R)-configured amino alcohols) minimizes racemization. Post-synthetic fluorination via nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor®) should be optimized to retain stereochemistry .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under polar organic mode (methanol:ethanol gradient) resolves enantiomers. Complementary NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) confirms configuration. Purity ≥98% is typically required for pharmacological studies .

Q. What are optimal storage conditions to prevent degradation?

- Methodological Answer: Store lyophilized powder at 2–8°C in airtight, light-resistant containers. For solution storage, use anhydrous methanol to minimize hydrolysis. Periodic stability testing via HPLC is recommended (Table 1) .

Table 1. Stability Data

| Condition | Degradation After 6 Months | Reference |

|---|---|---|

| 2–8°C (solid) | <1% | |

| 25°C (methanol) | 5% |

Q. Which analytical techniques confirm molecular identity and purity?

- Methodological Answer: High-resolution mass spectrometry (HRMS) for exact mass (e.g., [M+H]⁺), ¹⁹F NMR for fluorine integration, and IR spectroscopy for hydroxyl/amine functional groups. Purity ≥95% is validated via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer: Discrepancies may arise from metabolic instability or poor solubility. Perform metabolic profiling using liver microsomes and solubility assays (e.g., shake-flask method in PBS pH 7.4). Adjust formulations (e.g., PEGylation) or use prodrug strategies to enhance bioavailability .

Q. What experimental designs assess enzyme inhibitory mechanisms?

- Methodological Answer: Conduct enzyme kinetics (e.g., Michaelis-Menten plots) with varying substrate/compound concentrations. Use Lineweaver-Burk analysis to distinguish competitive/non-competitive inhibition. Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities .

Q. How to mitigate racemization during in vivo studies?

Q. What computational methods predict target interactions?

Q. How to optimize fluoropiperidine derivatives for selectivity?

- Methodological Answer: Structure-activity relationship (SAR) studies: systematically modify the piperidine ring (e.g., substituent position, fluorine vs. chlorine). Assess selectivity via off-target panels (e.g., CEREP’s Psychoactive Drug Screen) .

Key Notes

- Stereochemical Integrity: Prioritize chiral synthesis and rigorous analytical validation to avoid confounding pharmacological results .

- Data Reproducibility: Standardize solvents, temperatures, and assay protocols across studies to minimize variability .

- Safety: Follow OSHA guidelines for fluorinated compounds; use fume hoods and personal protective equipment (PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.